4-(2-Phenylphenoxy)butanenitrile
Description
4-(2-Phenylphenoxy)butanenitrile is a nitrile-containing organic compound characterized by a butanenitrile backbone substituted with a 2-phenylphenoxy group. Nitriles like this are often utilized as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity and ability to undergo transformations such as hydrolysis or nucleophilic additions .
Properties
CAS No. |
125849-32-3 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-(2-phenylphenoxy)butanenitrile |
InChI |
InChI=1S/C16H15NO/c17-12-6-7-13-18-16-11-5-4-10-15(16)14-8-2-1-3-9-14/h1-5,8-11H,6-7,13H2 |
InChI Key |
KDFRZOHGRSVOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCCCC#N |
Synonyms |
4-(2-Phenylphenoxy)butanenitrile |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-withdrawing groups (e.g., Cl in 4-(2,4-dichlorophenoxy)butanenitrile) increase stability but reduce solubility in polar solvents . Conversely, hydroxyl groups (e.g., 4-(4-hydroxyphenoxy)butanenitrile) enhance polarity and hydrogen-bonding capacity .
- Thermal Stability : Bulky substituents like sulfonyl-tetrazolyl () correlate with higher melting points (117–118°C), whereas aliphatic or oil-based derivatives (e.g., mesitylsulfonyl) remain liquid at room temperature .
- Molecular Weight : Sulfonyl and heterocyclic substituents significantly increase molecular weight (e.g., 292.09 vs. 177.20), influencing applications in drug design or material science .
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